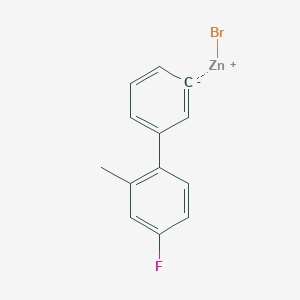![molecular formula C11H10N2O B14869401 2,3-dihydro-1H-[1,3]oxazino[5,6-f]quinoline](/img/structure/B14869401.png)
2,3-dihydro-1H-[1,3]oxazino[5,6-f]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-[1,3]oxazino[5,6-f]quinoline typically involves a one-pot, three-component reaction. This method uses aryl glyoxal monohydrates, 5-methylisoxazol-3-amine, and 4-hydroxyquinolin-2(1H)-one as starting materials. The reaction is catalyzed by a catalytic amount of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in a mixture of water and ethanol (1:1) at 50°C. This process yields the desired compound in high yields (82-89%) and is noted for its simplicity and efficiency .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the one-pot, three-component reaction described above provides a scalable and efficient route that could be adapted for larger-scale production.
化学反应分析
Types of Reactions: 2,3-Dihydro-1H-[1,3]oxazino[5,6-f]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted oxazine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anticancer and analgesic properties.
作用机制
The mechanism of action of 2,3-dihydro-1H-[1,3]oxazino[5,6-f]quinoline involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to modulate enzyme activity and interact with cellular receptors. For example, it has been shown to inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
相似化合物的比较
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Spiro[1,3]oxazine derivatives: Exhibit a broad range of biological activities, including anticoagulant and fungicidal properties
Uniqueness: 2,3-Dihydro-1H-[1,3]oxazino[5,6-f]quinoline stands out due to its unique structural features, which confer specific biological activities not commonly found in other similar compounds. Its ability to undergo a variety of chemical reactions also makes it a versatile compound for synthetic applications.
属性
分子式 |
C11H10N2O |
|---|---|
分子量 |
186.21 g/mol |
IUPAC 名称 |
2,3-dihydro-1H-pyrido[3,2-f][1,3]benzoxazine |
InChI |
InChI=1S/C11H10N2O/c1-2-8-9-6-12-7-14-11(9)4-3-10(8)13-5-1/h1-5,12H,6-7H2 |
InChI 键 |
LHBXOLVRQDZCSP-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=CC3=C2C=CC=N3)OCN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



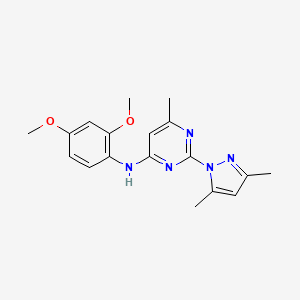
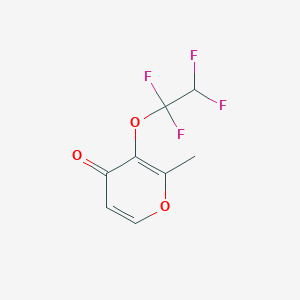
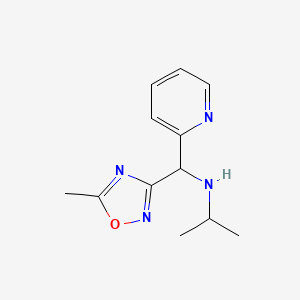
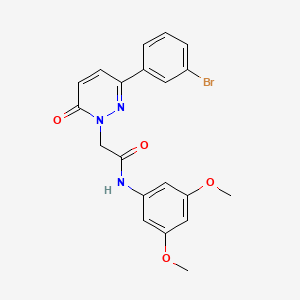

![5,5,5-Trifluoro-4-([(phenylsulfonyl)amino]methyl)pentanoic acid](/img/structure/B14869369.png)
![N-(2,5-dichlorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B14869375.png)
![4-[(n-Butyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14869380.png)
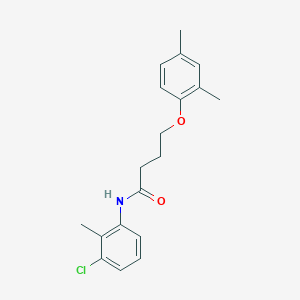
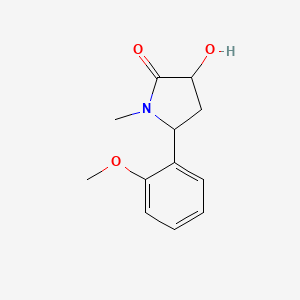
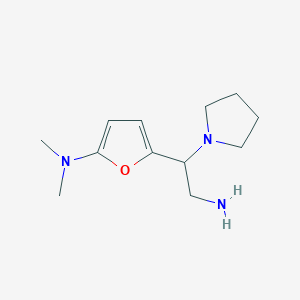
![(E)-3-hydroxy-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)but-2-enenitrile](/img/structure/B14869408.png)
